molecular formula C18H17Cl2NO4 B5541169 methyl 4-(3,4-dichlorophenyl)-7-methyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-6-quinolinecarboxylate

methyl 4-(3,4-dichlorophenyl)-7-methyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-6-quinolinecarboxylate

Cat. No. B5541169
M. Wt: 382.2 g/mol
InChI Key: ZEPMZIVJWHYAGI-UHFFFAOYSA-N
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Description

The chemical compound of interest is a complex organic molecule that falls within the broader category of quinoline derivatives. Quinoline derivatives are known for their wide range of applications in medicinal chemistry due to their biological activity.

Synthesis Analysis

The practical and large-scale synthesis of related quinoline derivatives involves starting materials such as 1,6-dimethoxynaphthalene and ethoxymethylenecyanoacetic acid ethyl ester. A notable process includes lithiation, hydrogenation, Birch reduction, and esterification steps to achieve the desired product (Bänziger et al., 2000). Another method focuses on the visible-light-induced radical bromination leading to bromomethyl derivatives, showcasing an improvement in yield through a more efficient process (Li, 2015).

Molecular Structure Analysis

The crystal structure analysis of isomeric compounds closely related to the chemical of interest reveals the significance of cage-type and π-π dimeric motifs in their supramolecular arrangements. These structural insights are crucial for understanding the molecular interactions and stability of such compounds (de Souza et al., 2015).

Scientific Research Applications

Synthetic Methods and Chemical Properties

  • Practical and Large-Scale Synthesis : A study by Bänziger et al. (2000) presents a short, efficient synthesis method suitable for large-scale manufacturing of rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, highlighting its importance as an intermediate for pharmaceutically active compounds Bänziger, J. Cercus, and Wolfgang Stampfer, U. Sunay, 2000.

  • Antimalarial Activity : Görlitzer et al. (2006) explored the synthesis and antimalarial efficacy of thieno[3,4-c]quinolin-4-yl-amine derivatives, demonstrating their potential in developing new treatments for malaria K. Görlitzer, B. Gabriel, H. Jomaa, J. Wiesner, 2006.

  • Antituberculosis Agents : Jaso et al. (2005) synthesized and evaluated new quinoxaline-2-carboxylate 1,4-dioxide derivatives for their in vitro antituberculosis activity, identifying compounds with significant efficacy against Mycobacterium tuberculosis Andrés Jaso, Belén Zarranz, I. Aldana, A. Monge, 2005.

  • Cocrystals of Diastereoisomers : Research by Linden et al. (2006) on the cocrystals of diastereoisomers of 1,4-dihydropyridine derivatives shows the significance of molecular arrangement in developing calcium modulatory drugs A. Linden, M. Gündüz, R. Şimşek, C. Şafak, 2006.

  • Optical and Electronic Properties : A study by Khalid et al. (2019) on quinoline-based derivatives explored their potential in nonlinear optical (NLO) research, combining experimental analysis and density functional theory (DFT) calculations to assess their electronic and NLO properties M. Khalid, M. A. Ullah, M. Adeel, Muhammad Usman Khan, M. Tahir, A. Braga, 2019.

properties

IUPAC Name

methyl 4-(3,4-dichlorophenyl)-7-methyl-2,5-dioxo-1,3,4,6,7,8-hexahydroquinoline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO4/c1-8-5-13-16(17(23)15(8)18(24)25-2)10(7-14(22)21-13)9-3-4-11(19)12(20)6-9/h3-4,6,8,10,15H,5,7H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPMZIVJWHYAGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(CC(=O)N2)C3=CC(=C(C=C3)Cl)Cl)C(=O)C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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